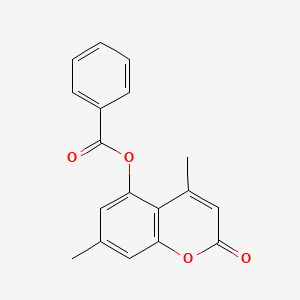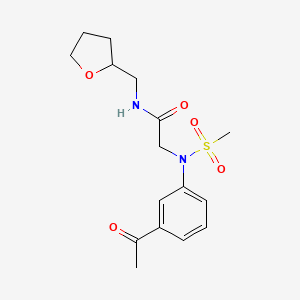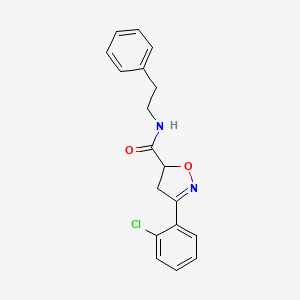![molecular formula C23H22ClN5O3 B4187318 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(2-pyridinylmethyl)aniline](/img/structure/B4187318.png)
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(2-pyridinylmethyl)aniline
Overview
Description
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(2-pyridinylmethyl)aniline, commonly known as CN2097, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
CN2097 has been studied for its potential applications in various scientific research fields, including neuroscience, cancer biology, and pharmacology. In neuroscience, CN2097 has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, as well as the ability to enhance synaptic plasticity and memory consolidation. In cancer biology, CN2097 has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In pharmacology, CN2097 has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and cancer.
Mechanism of Action
The mechanism of action of CN2097 is complex and not fully understood. It is known to act on multiple targets within cells, including ion channels, receptors, and enzymes. One of the primary targets of CN2097 is the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. CN2097 has been shown to enhance NMDA receptor function by increasing its sensitivity to glutamate, a neurotransmitter involved in learning and memory. Additionally, CN2097 has been found to modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
CN2097 has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that CN2097 can increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species (ROS) in neuronal cells. In vivo studies have shown that CN2097 can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. CN2097 has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of CN2097 for lab experiments is its versatility. It can be used in a variety of assays and experiments to investigate its effects on different cell types and signaling pathways. Additionally, CN2097 is relatively stable and can be stored for long periods of time without degradation. However, there are also some limitations to using CN2097 in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to use in certain assays. Additionally, CN2097 can be toxic at high concentrations, which can limit its use in some experiments.
Future Directions
There are several potential future directions for research on CN2097. One area of interest is investigating its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of CN2097 and its effects on different signaling pathways. Finally, there is potential for CN2097 to be used in combination with other drugs or therapies to enhance their efficacy or reduce their side effects.
properties
IUPAC Name |
(4-chlorophenyl)-[4-[4-nitro-3-(pyridin-2-ylmethylamino)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3/c24-18-6-4-17(5-7-18)23(30)28-13-11-27(12-14-28)20-8-9-22(29(31)32)21(15-20)26-16-19-3-1-2-10-25-19/h1-10,15,26H,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPHALJOVHALJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(4-{4-nitro-3-[(pyridin-2-ylmethyl)amino]phenyl}piperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-3,4-dimethoxy-N-methylbenzenesulfonamide](/img/structure/B4187235.png)
![8-bromo-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B4187237.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B4187241.png)

![3-methyl-7-nitropyrido[1,2-a]benzimidazole](/img/structure/B4187260.png)
![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4187268.png)

![N',N'''-1,2-propanediylbis[N-(2,6-dimethylphenyl)(thiourea)]](/img/structure/B4187284.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4187299.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4187314.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4187322.png)

![N-1,3-benzodioxol-5-yl-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4187349.png)